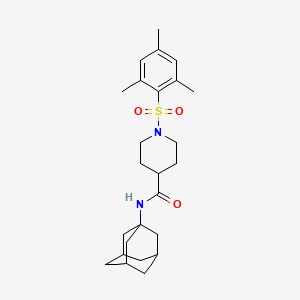
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone, also known as DMQD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the activity of histone deacetylases, enzymes involved in gene expression. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has also been shown to disrupt mitochondrial function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of applications, including drug discovery and chemical biology. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines.
将来の方向性
There are many potential future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. One area of focus could be the development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of focus could be the development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone-based fluorescent probes for the detection of metal ions and other molecules. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone and its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a versatile chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone could lead to the discovery of new drugs and technologies that could have significant impacts on human health and the environment.
合成法
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, condensation reaction, and reductive amination. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to form 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. The condensation reaction involves the reaction of an aldehyde and an amine in the presence of a catalyst, while reductive amination involves the reaction of a ketone and an amine in the presence of a reducing agent.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-9-17-13(10-16-11)15(19)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKBPXVGFSQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)


![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)



